Cas no 72392-97-3 (6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine)

6-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolopyridazine core, functionalized with a chloro group at the 6-position and an isopropyl substituent at the 3-position. This structure imparts significant reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the isopropyl moiety contributes to steric and electronic modulation. Its rigid bicyclic framework is conducive to binding interactions in medicinal chemistry applications, particularly in the development of kinase inhibitors and CNS-targeting agents. The compound's stability and synthetic accessibility further underscore its utility in research and industrial settings.
6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine structure
72392-97-3 structure
Product Name:6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No:72392-97-3
MF:C8H9ClN4
MW:196.63685965538
MDL:MFCD11182542
CID:2145557
PubChem ID:39732405
Update Time:2025-05-19

6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
    • 6-chloro-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine
    • 6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
    • SORYZUZFCWVNBT-UHFFFAOYSA-N
    • 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3-(1-methylethyl)-
    • STL470590
    • 6-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
    • 6-chloro-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
    • MDL: MFCD11182542
    • Inchi: 1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3
    • InChI Key: SORYZUZFCWVNBT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=NN=C(C(C)C)N2N=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Topological Polar Surface Area: 43.1

6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Pricemore >>

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6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Suppliers

Amadis Chemical Company Limited
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(CAS:72392-97-3)6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Order Number:A1090046
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:00
Price ($):2685.0
Email:sales@amadischem.com

Additional information on 6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Introduction to 6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 72392-97-3)

6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, identified by its Chemical Abstracts Service (CAS) number 72392-97-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazolopyridazine class, a structural motif known for its broad spectrum of biological activities. The presence of a chloro substituent and an isopropyl group at specific positions enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.

The molecular structure of 6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine consists of a fused ring system comprising a pyridazine core linked to a triazole ring. This arrangement introduces multiple sites for functionalization, enabling the synthesis of derivatives with tailored biological properties. The chloro group at the 6-position and the isopropyl group at the 3-position are particularly important, as they influence both the electronic distribution and steric environment of the molecule. These features are critical in determining its interaction with biological targets.

In recent years, there has been growing interest in exploring the pharmacological effects of triazolopyridazine derivatives due to their demonstrated efficacy in various therapeutic areas. Notably, studies have highlighted their potential in inhibiting kinases and other enzymes involved in cancer progression. The chloro-substituted 6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has shown promise in preclinical trials as a lead compound for developing kinase inhibitors. Its ability to modulate enzyme activity suggests that it could serve as a foundation for creating novel antineoplastic agents.

One of the most compelling aspects of 6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is its structural versatility. Researchers have leveraged this compound to synthesize a series of analogs by modifying the substituents on the triazolopyridazine core. These modifications have led to the discovery of derivatives with enhanced potency and selectivity against specific biological targets. For instance, some analogs have demonstrated significant inhibitory activity against tyrosine kinases, which are overexpressed in many cancers. This underscores the importance of 6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine as a key intermediate in medicinal chemistry.

The synthesis of 6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro group typically employs chlorinating agents such as phosphorus oxychloride (POCl₃), while the isopropyl group is often incorporated via alkylation reactions using reagents like isopropyl bromide or sulfate salts. The formation of the triazolopyridazine ring system typically involves cyclocondensation reactions between appropriate precursors under acidic or basic conditions. These synthetic strategies highlight the compound's accessibility for further derivatization and exploration.

From a computational chemistry perspective,6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has been subjected to extensive molecular modeling studies to understand its binding interactions with biological targets. These studies have provided insights into how the chloro and isopropyl substituents influence its binding affinity and selectivity. For example, computational analyses have revealed that the chloro group enhances interactions with hydrophobic pockets in protein active sites, while the isopropyl group contributes to steric stabilization. Such findings are invaluable for guiding structure-based drug design efforts.

The pharmacokinetic properties of 6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine have also been evaluated to assess its potential as a drug candidate. Preliminary studies indicate that it exhibits reasonable solubility and stability under physiological conditions, which are essential characteristics for any therapeutic agent. Additionally,its metabolic profile has been examined to identify potential pathways for biotransformation and elimination from the body。 These pharmacokinetic data are crucial for optimizing dosing regimens and minimizing side effects in clinical applications。

In conclusion,6-chloro-3-(propan - 2 - yl) - [ 1 , 2 , 4 ] tri az o lo [ 4 , 3 - b ] py rid az ine ( CAS No . 72392 - 97 - 3 ) represents a promising scaffold for developing novel pharmaceuticals。 Its unique structural features, coupled with its demonstrated biological activity, make it an attractive candidate for further investigation。 As research in this area continues to evolve, it is likely that new derivatives will be synthesized and tested, expanding our understanding of its therapeutic potential。 The ongoing exploration of this compound underscores its significance in modern medicinal chemistry。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:72392-97-3)6-chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
A1090046
Purity:99%
Quantity:10g
Price ($):2685.0
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